4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine
Overview
Description
4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine is an organic compound that features a morpholine ring attached to an acetyl group, which is further connected to a 1-bromo-2-naphthyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine typically involves the following steps:
Formation of 1-bromo-2-naphthol: This can be achieved by bromination of 2-naphthol using bromine in the presence of a suitable solvent such as acetic acid.
Etherification: The 1-bromo-2-naphthol is then reacted with chloroacetic acid to form 1-bromo-2-naphthyl chloroacetate.
Acetylation: The 1-bromo-2-naphthyl chloroacetate is then reacted with morpholine in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the naphthyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted naphthyl derivatives.
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Scientific Research Applications
4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine involves its interaction with various molecular targets. The bromine atom in the naphthyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity. The morpholine ring can interact with receptor sites, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1,6-dibromo-2-naphthyl)oxy]acetyl}morpholine
- 4-{[(1-bromo-2-naphthyl)oxy]acetyl}carbohydrazonoylphenyl benzoate
- 4-{[(1-bromo-2-naphthyl)oxy]acetyl}carbohydrazonoylphenoxyacetic acid
Uniqueness
4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine is unique due to its specific combination of a morpholine ring, an acetyl group, and a 1-bromo-2-naphthyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Biological Activity
The compound 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The structure of This compound can be depicted as follows:
- Core Structure : Morpholine ring
- Substituents :
- Acetyl group
- Bromonaphthyl moiety
This specific arrangement contributes to its biological activity, particularly through interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring naphthyl groups have shown potent inhibitory effects against various bacterial strains. A SAR (Structure-Activity Relationship) study highlighted that modifications to the naphthyl substituent can enhance antimicrobial potency while reducing lipophilicity, thus improving safety profiles .
Antitumor Activity
Naphthoquinone derivatives, closely related to the naphthyl moiety in our compound, have demonstrated notable anticancer effects. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. This suggests that This compound may share similar pathways, potentially acting as an alkylating agent for DNA and inducing cell cycle arrest in cancerous cells .
Enzyme Inhibition
The compound's structural features suggest potential inhibition of key enzymes involved in metabolic pathways. For example, compounds with morpholine structures have been explored as inhibitors of bacterial enzymes such as MenA, which is critical for bacterial survival. Initial biological results have shown that naphthyl substitutions retain inhibitory potency against such targets .
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of morpholine derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive bacteria including Staphylococcus aureus. The results indicated that compounds with a similar naphthyl structure exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting their potential as effective antibacterial agents .
Case Study 2: Anticancer Activity
A study focusing on naphthoquinone derivatives reported that certain compounds induced apoptosis in glioma cells through redox cycling mechanisms. These findings imply that This compound could similarly affect cancer cell viability by exploiting oxidative stress pathways .
Research Findings Summary
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-1-morpholin-4-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-16-13-4-2-1-3-12(13)5-6-14(16)21-11-15(19)18-7-9-20-10-8-18/h1-6H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBAPUKSRFYWLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C3=CC=CC=C3C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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